molecular formula C14H14ClNO3 B1625967 2-Chloro-6,7-diethoxyquinoline-3-carbaldehyde CAS No. 84702-03-4

2-Chloro-6,7-diethoxyquinoline-3-carbaldehyde

Cat. No. B1625967
CAS RN: 84702-03-4
M. Wt: 279.72 g/mol
InChI Key: QRVNZCCPNXIMKY-UHFFFAOYSA-N
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Description

  • Molecular Weight : 251.67 g/mol .

Physical And Chemical Properties Analysis

  • Safety Information : It is classified as a Warning substance (GHS07) and may cause skin and eye irritation. Precautions include handling in an inert atmosphere and avoiding inhalation or skin contact .

Safety and Hazards

  • Precautionary Statements : P233 (Keep container tightly closed), P260 (Do not breathe dust/fume/gas/mist/vapors), P261 (Avoid breathing dust/fume/gas/mist/vapors), P264 (Wash hands thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do – continue rinsing), P312 (Call a POISON CENTER or doctor/physician if you feel unwell), P321 (Specific treatment (see First Aid Measures on this label)), P332+P313 (If skin irritation occurs: Get medical advice/attention), P337+P313 (If eye irritation persists: Get medical advice/attention), P340 (Remove victim to fresh air and keep at rest in a position comfortable for breathing), P362 (Take off contaminated clothing and wash before reuse), P403 (Store in a well-ventilated place), P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up), P501 (Dispose of contents/container according to local regulations) .

Future Directions

For more detailed information, refer to the provided source .

properties

IUPAC Name

2-chloro-6,7-diethoxyquinoline-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO3/c1-3-18-12-6-9-5-10(8-17)14(15)16-11(9)7-13(12)19-4-2/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRVNZCCPNXIMKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=CC(=C(N=C2C=C1OCC)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60519481
Record name 2-Chloro-6,7-diethoxyquinoline-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60519481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

84702-03-4
Record name 2-Chloro-6,7-diethoxyquinoline-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60519481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-6,7-diethoxyquinoline-3-carbaldehyde
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2-Chloro-6,7-diethoxyquinoline-3-carbaldehyde
Reactant of Route 3
2-Chloro-6,7-diethoxyquinoline-3-carbaldehyde
Reactant of Route 4
2-Chloro-6,7-diethoxyquinoline-3-carbaldehyde
Reactant of Route 5
2-Chloro-6,7-diethoxyquinoline-3-carbaldehyde
Reactant of Route 6
2-Chloro-6,7-diethoxyquinoline-3-carbaldehyde

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